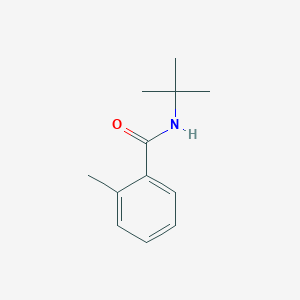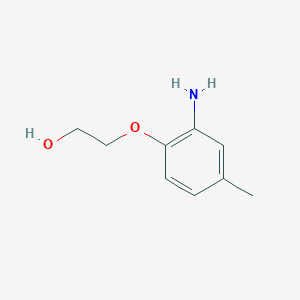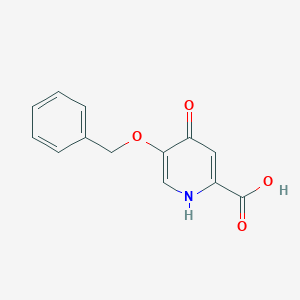![molecular formula C10H13NO2 B174949 Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 124455-77-2](/img/structure/B174949.png)
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with the CAS Number: 124455-77-2 . It has a molecular weight of 179.22 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves the use of 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in tetrahydrofuran (THF) and water at 0 - 20℃ . The reaction yields ethyl 6-oxo-l,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate as a taupe solid with a yield of 25% .
Molecular Structure Analysis
The linear formula of this compound is C10H13NO2 . The InChI Code is 1S/C10H13NO2/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9/h6,11H,2-5H2,1H3 . The InChI key is BCKKFUQZDGWAJE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.01 cm/s . The Log Po/w (iLOGP) is 2.29 . The water solubility Log S (ESOL) is -2.27 .
Wissenschaftliche Forschungsanwendungen
Ethylene and Plant Growth
Research has extensively covered the role of ethylene and its precursors, such as 1-aminocyclopropane-1-carboxylic acid (ACC), in plant biology. Ethylene, a simple two-carbon atom molecule, significantly affects plant growth, signaling, and physiology. Its precursor, ACC, not only serves as a key component in ethylene biosynthesis but also plays a role in plant growth and stress response mechanisms. Studies have shown that ACC can influence plant growth positively by being metabolized by bacteria that use ACC-deaminase, which in turn lowers plant stress susceptibility and promotes growth (Van de Poel & Van Der Straeten, 2014).
Chemical Synthesis and Organic Electronics
The synthesis and application of pyrrole-based compounds, including those similar to Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, are crucial in organic electronics. For instance, conjugated polymers containing diketopyrrolopyrrole (DPP) derivatives have garnered attention due to their high performance in electronic devices. These compounds, owing to their electron-deficient nature, are potential candidates for organic electronics, indicating a promising avenue for the application of this compound and its derivatives (Deng et al., 2019).
Ethylene Inhibition for Postharvest Quality
The application of ethylene-action inhibitors like 1-methylcyclopropene (1-MCP) in postharvest technology demonstrates the importance of controlling ethylene for maintaining fruit and vegetable quality. This area of research is significant for extending the shelf life and preserving the quality of perishable goods. It highlights a potential area where this compound derivatives could be explored for similar or related applications (Watkins, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9/h6,11H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKKFUQZDGWAJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)


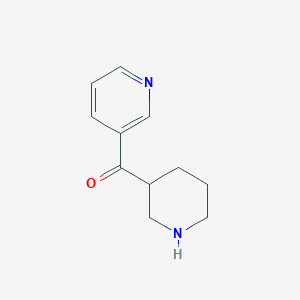
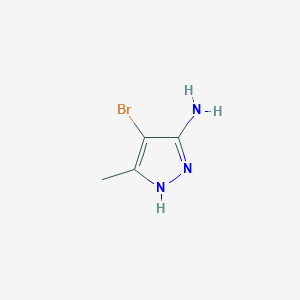
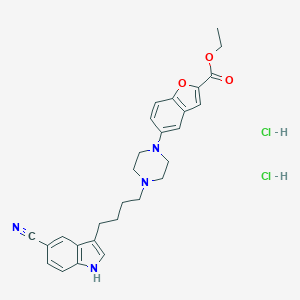
![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)
